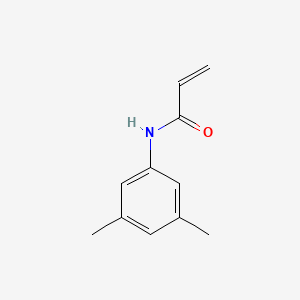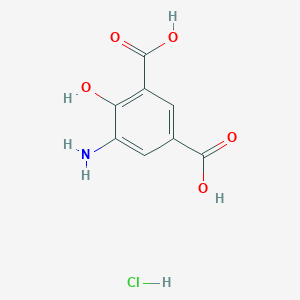
5-アミノ-4-ヒドロキシイソフタル酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride: is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of isophthalic acid, which is widely used in the production of polymers, resins, and pharmaceuticals.
科学的研究の応用
Chemistry: In chemistry, 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride is used as a building block for the synthesis of various organic compounds. It is also used in the development of new materials with unique properties.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride has potential therapeutic applications. It is being investigated for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties make it suitable for use in various industrial processes, including the manufacture of high-performance materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride typically involves the nitration of isophthalic acid, followed by reduction and hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group. The final step involves the hydrolysis of the ester to yield the desired compound.
Industrial Production Methods: Industrial production methods for 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.
化学反応の分析
Types of Reactions: 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers or esters.
作用機序
The mechanism of action of 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other molecules. These interactions can modulate enzyme activity and influence various biochemical pathways.
類似化合物との比較
- 2-Amino-5-hydroxyterephthalic acid hydrochloride
- Aminolevulinic acid
- Hexaminolevulinate
Comparison: 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical propertiesFor instance, while aminolevulinic acid is primarily used in photodynamic therapy, 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride is more versatile, with applications spanning chemistry, biology, medicine, and industry .
特性
IUPAC Name |
5-amino-4-hydroxybenzene-1,3-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5.ClH/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14;/h1-2,10H,9H2,(H,11,12)(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOAPBZDYQRLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
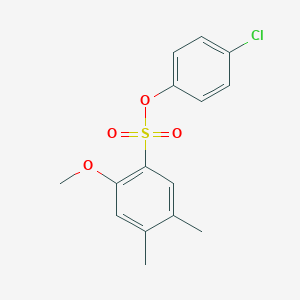

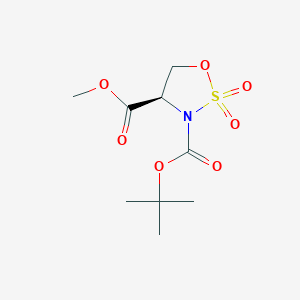
![4-{2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2395958.png)
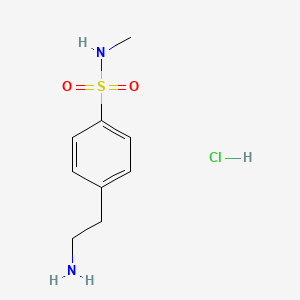

![3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2395965.png)
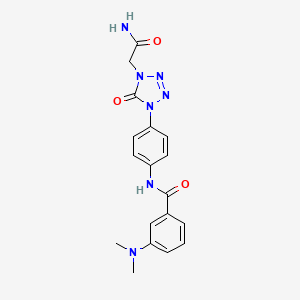
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2395967.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)

![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)
